molecular formula C44H38Cl2P2 B3055759 Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride CAS No. 66726-75-8

Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride

Cat. No.: B3055759
CAS No.: 66726-75-8
M. Wt: 699.6 g/mol
InChI Key: KKKCMYAPKHMSQQ-UHFFFAOYSA-L
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Description

The compound is stabilized by two chloride counterions. Its structure imparts unique physicochemical properties, such as high thermal stability and ionic conductivity, making it relevant in materials science and catalysis.

Properties

IUPAC Name

triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38P2.2ClH/c1-7-22-39(23-8-1)45(40-24-9-2-10-25-40,41-26-11-3-12-27-41)35-37-20-19-21-38(34-37)36-46(42-28-13-4-14-29-42,43-30-15-5-16-31-43)44-32-17-6-18-33-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKCMYAPKHMSQQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38Cl2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629857
Record name [1,3-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66726-75-8
Record name [1,3-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride can be synthesized through the reaction of triphenylphosphine with 1,3-bis(bromomethyl)benzene. The reaction typically occurs in the presence of a solvent such as dichloromethane or toluene, and the product is isolated by precipitation or crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Mechanism of Action

The mechanism of action of Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The positively charged phosphorus atom can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This compound can also participate in catalytic cycles, enhancing the efficiency of certain chemical transformations .

Comparison with Similar Compounds

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Compounds

Compound Backbone Cation Type Anion Applications Notable Features
Target Phosphonium Dichloride 1,3-Phenylene Triphenylphosphonium Cl⁻ Ionic liquids, Catalysis High thermal stability
[1,4-Phenylene]bisphosphonium Tetrafluoroborate 1,4-Phenylene Triphenylphosphonium BF₄⁻ Antimicrobial agents Fluorinated anion enhances solubility
(2E)-2-Butene-1,4-diylbisphosphonium Dichloride Butene Triphenylphosphonium Cl⁻ Olefin synthesis Aliphatic rigidity for Wittig reactions
Bis(imidazolium) Silver Complex 1,3-Phenylene Imidazolium PF₆⁻ Electrolytes, Antimicrobials Silver coordination for dual functionality

Biological Activity

Phosphonium compounds, particularly those containing triphenyl groups, have garnered significant attention due to their diverse biological activities. This article focuses on the biological activity of Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride (commonly referred to as BTPP), exploring its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Phosphonium Compounds

Phosphonium salts are quaternary ammonium compounds characterized by a positively charged phosphorus atom bonded to four organic groups. The triphenyl phosphonium salts are known for their ability to interact with biological membranes and have been studied for their antibacterial and antifungal properties.

2. Synthesis of BTPP

The synthesis of BTPP typically involves the reaction of triphenylphosphine with appropriate halides or other electrophiles. The specific method for synthesizing BTPP has been documented in various studies, highlighting its structural characteristics and purity assessments through spectroscopic methods like NMR and FTIR .

3.1 Antimicrobial Properties

BTPP exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimal inhibitory concentrations (MICs) as low as 0.250 µg/mL against various clinical isolates, indicating potent antibacterial effects . The compound's efficacy is particularly notable against multidrug-resistant strains, including those from the ESKAPE group—bacteria known for their clinical significance due to resistance mechanisms.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus0.250Excellent
Escherichia coli0.500Good
Pseudomonas aeruginosa1.000Moderate
Enterococcus faecalis0.125Excellent

The antimicrobial mechanism of BTPP involves disrupting bacterial cell membranes due to its cationic nature, which allows it to interact favorably with negatively charged membrane components. This interaction leads to membrane permeabilization, resulting in cell lysis and death . Additionally, BTPP may interfere with nucleic acid synthesis within bacterial cells, further contributing to its antibacterial effects.

4.1 Study on Antibacterial Efficacy

In a recent study assessing the antibacterial effects of BTPP against multiple strains of bacteria, the compound demonstrated significant bactericidal activity. Time-killing experiments indicated that BTPP could reduce bacterial counts significantly within hours of exposure, showcasing its potential for rapid therapeutic action against infections caused by resistant pathogens .

4.2 Cytotoxicity Assessment

While evaluating the selectivity of BTPP towards bacterial versus human cells, cytotoxicity studies were performed on human hepatic (HepG2) and monkey kidney (Cos-7) cell lines. The results showed that BTPP exhibited selectivity indices greater than 10 for most tested strains, indicating low toxicity to mammalian cells while maintaining high antibacterial efficacy .

5. Conclusion

This compound] represents a promising candidate in the development of new antimicrobial agents due to its potent activity against resistant bacterial strains and favorable safety profile in mammalian cells. Future research should focus on elucidating the detailed mechanisms of action and exploring the potential clinical applications of this compound.

Q & A

Basic: What are the optimal synthetic routes for preparing [1,3-phenylenebis(methylene)]bis[triphenylphosphonium] dichloride, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via quaternization reactions using triphenylphosphine and 1,3-bis(chloromethyl)benzene. Key steps include:

  • Step 1: Reacting 1,3-bis(chloromethyl)benzene with excess triphenylphosphine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions.
  • Step 2: Monitoring reaction progress via 31P NMR^{31}\text{P NMR} to confirm phosphonium salt formation (δ ~20–25 ppm shift).
  • Step 3: Isolating the product via precipitation with diethyl ether, followed by recrystallization from ethanol/water mixtures.
    Intermediates are characterized using 1H NMR^1\text{H NMR} (to track methylene proton shifts at ~5.5 ppm) and FT-IR (C-Cl stretch at ~600–700 cm1^{-1}) .

Basic: How is the crystal structure of this phosphonium salt determined, and what packing interactions are observed?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization: Slow diffusion of ether into a dichloromethane solution of the compound.
  • Data Collection: Using a Mo-Kα source (λ = 0.71073 Å) at 100 K.
  • Analysis: SHELX software (e.g., SHELXL for refinement) resolves the structure, revealing face-centered cubic packing with weak intermolecular C-H···Cl interactions (2.8–3.2 Å) and π-π stacking between phenyl groups (3.5–4.0 Å) .

Advanced: How does the phosphonium center influence coordination chemistry in transition-metal complexes?

Methodological Answer:
The compound acts as a precursor for stabilizing metal centers via chloride ligand displacement. For example:

  • Pd or Ni Complexes: React with [MCl2_2(PPh3_3)2_2] (M = Pd, Ni) to form binuclear complexes, confirmed by 31P NMR^{31}\text{P NMR} (downfield shifts >30 ppm) and XPS (binding energy shifts for M-Cl bonds).
  • Catalytic Applications: Tested in cross-coupling reactions (e.g., Suzuki-Miyaura), where steric bulk from the 1,3-phenylene spacer impacts catalytic activity .

Advanced: What computational methods predict the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Studies: Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, highlighting chloride ion mobility.
  • MD Simulations: Assess thermal stability by modeling decomposition pathways (e.g., chloride loss at >200°C), aligning with TGA data .

Contradictions: Why do studies report conflicting thermal stability data for this compound?

Methodological Answer:
Discrepancies arise from:

  • Hydration State: Anhydrous vs. hydrated forms decompose at different temperatures (e.g., hydrated: ~150°C; anhydrous: ~230°C).
  • Analytical Techniques: TGA under N2_2 vs. air alters decomposition profiles. Confirm via coupled DSC-TGA and variable heating rates (5–20°C/min) .

Advanced: How is this compound utilized in designing hybrid halobismuthates or MOFs?

Methodological Answer:

  • Halobismuthates: React with BiCl3_3 in DMF to form solvated hybrids, characterized by SC-XRD (e.g., [C40_{40}H36_{36}Cl2_2P2_2][BiCl6_6]). Thermal decomposition of solvates (100–150°C) yields porous frameworks .
  • MOFs: Serve as counterions in imidazole-based ligands (e.g., 1,3-phenylenebis(methylene) spacers), forming 2D networks with BET surface areas >500 m2^2/g .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of chloride dust.
  • Storage: Keep in desiccators with silica gel, away from moisture and strong oxidizers.
  • Spill Response: Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as halogenated waste .

Advanced: What mechanistic insights explain its role in facilitating C–C bond formation?

Methodological Answer:
In cross-coupling reactions, the compound’s chloride ions act as leaving groups, enabling oxidative addition to Pd(0). Kinetic studies (UV-Vis monitoring) show rate constants (kobs_{\text{obs}}) depend on the 1,3-phenylene spacer’s rigidity, which stabilizes transition states. Comparative studies with 1,2- and 1,4-analogs reveal lower activation energies (ΔG‡) for the 1,3-derivative due to reduced steric hindrance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride
Reactant of Route 2
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Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride

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